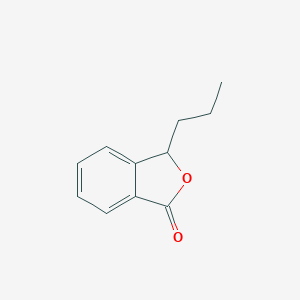

3-propylisobenzofuran-1(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-propyl-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-5-10-8-6-3-4-7-9(8)11(12)13-10/h3-4,6-7,10H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIQQXQMQKATFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C2=CC=CC=C2C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446766 | |

| Record name | 1(3H)-Isobenzofuranone, 3-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72424-08-9 | |

| Record name | 1(3H)-Isobenzofuranone, 3-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 3-Propylisobenzofuran-1(3H)-one and Related Compounds

Traditional synthetic approaches to 3-substituted phthalides, including the propyl derivative, have been well-documented, providing a foundational basis for chemists. These methods often prioritize structural control and yield, employing sequential reactions to build the target molecule.

Multi-Step Synthesis Approaches for Structural Control

Multi-step synthesis provides a logical and controlled pathway for constructing complex molecules from simpler starting materials. libretexts.orgyoutube.comyoutube.com This approach allows for the isolation and purification of intermediates, ensuring high purity of the final product and precise control over the introduction of functional groups. For 3-substituted isobenzofuranones, a multi-step approach might begin with a readily available starting material like 2-methylbenzoic acid. A representative sequence could involve esterification, followed by free-radical bromination and a nucleophilic substitution with triphenylphosphine. Subsequent Wittig reaction and hydrolysis can yield a 2-vinylbenzoic acid derivative. Cyclization and further reaction steps would then lead to the desired 3-substituted product. sioc-journal.cn

Another strategy involves the condensation of 3-ethoxyphthalide with a carbanion from a malonic ester, followed by decarboxylation and hydrolysis to yield 3-substituted phthalides. nih.gov While often longer, these multi-step sequences are invaluable for creating specific, complex analogs where regioselectivity and stereoselectivity are critical.

One-Pot Synthesis Strategies for Efficiency

To improve efficiency and reduce waste, one-pot syntheses have been developed for phthalide (B148349) derivatives. These strategies combine multiple reaction steps into a single procedure without isolating intermediates, saving time, solvents, and reagents. benthamdirect.comingentaconnect.com One such method involves the reaction of o-alkenylbenzoic acids with meta-chloroperbenzoic acid and para-toluenesulfonic acid at room temperature, which proceeds through a domino sequence of epoxidation, intramolecular cyclization, and dehydration to produce (E)-3-alkylidene-phthalide derivatives in excellent yields. rsc.orgresearchgate.net

Another efficient one-pot method for synthesizing 3-substituted phthalides involves the addition of an in-situ generated organozinc reagent to methyl-2-formylbenzoate, which undergoes arylation followed by intramolecular cyclization. benthamdirect.comingentaconnect.com Furthermore, a domino one-pot strategy using a copper catalyst facilitates the intermolecular cyanation of o-bromobenzyl alcohols, followed by in situ intramolecular nucleophilic attack and hydrolysis, successfully producing isobenzofuran-1(3H)-ones in water as a green solvent. organic-chemistry.org

Utilization of Isobenzofuran (B1246724) Derivatives as Precursors

Isobenzofurans are highly reactive dienes that serve as valuable precursors in the synthesis of various compounds, including phthalide derivatives. beilstein-journals.orgresearchgate.net Their high reactivity is driven by the gain in resonance energy when forming a benzene (B151609) ring in the product. beilstein-journals.org Although the parent isobenzofuran is unstable, its derivatives can be generated in situ and trapped to form more complex structures. beilstein-journals.org Research has shown that isobenzofuran-1(3H)-ones are the foundational precursors for all identified phthalide compounds. researchgate.net For instance, 3-hydroxyisobenzofuran-1(3H)-one, also known as 3-hydroxyphthalide, is a key intermediate that can be reacted with various nucleophiles to introduce substitution at the C-3 position. imjst.orgtcichemicals.com

Grignard Reagent-Mediated Syntheses for Alkylation

Grignard reagents are powerful tools in organic synthesis for forming carbon-carbon bonds. In the context of phthalide synthesis, they can be used to introduce alkyl or aryl groups. The reaction of thiophthalic anhydride (B1165640) with Grignard reagents, for example, leads to the formation of 3-aryl(alkyl)-3-hydroxy-2-thiophthalides. researchgate.net While this example involves a sulfur analog, the principle extends to phthalic anhydride itself, where a Grignard reagent like propylmagnesium bromide could attack one of the carbonyl groups. The resulting intermediate can then be induced to cyclize, forming the 3-propyl-3-hydroxyphthalide, which can be subsequently reduced to yield this compound.

A general method for synthesizing enantiopure 3-substituted isobenzofuranones involves reacting a chiral perhydro-1,3-benzoxazine derived from o-phthaldehyde with different organometallic reagents, including Grignard reagents. Subsequent hydrolysis and oxidation of the intermediates lead to the desired enantiopure phthalides. researchgate.net

Advanced Synthetic Techniques and Green Chemistry Principles in Isobenzofuranone Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability and environmental responsibility. This has led to the development of advanced techniques and the application of green chemistry principles to the synthesis of isobenzofuranones, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency. jddhs.com

Eco-Compatible Catalysis Applications

The use of eco-compatible catalysts is a cornerstone of green chemistry. jddhs.com For phthalide synthesis, this includes the development of metal-free catalytic systems and the use of less toxic, more abundant metals. For example, metal-free synthesis of phthalimide (B116566) derivatives can be achieved through organocatalysis, which offers advantages such as cost-effectiveness, low toxicity, and insensitivity to moisture and oxygen. nih.gov

In other approaches, supported nickel catalysts have been used for the selective hydrogenation of phthalic anhydride to phthalide, demonstrating high activity and stability. google.com The use of water as a solvent, as seen in some copper-catalyzed one-pot syntheses of phthalides, further enhances the environmental friendliness of the process. organic-chemistry.org The development of novel catalyst systems, such as a derived Ir(I) complex for the asymmetric hydrogenation of 3-alkylidenephthalides, allows for the creation of chiral 3-substituted phthalides with high enantiomeric excess, showcasing the power of advanced catalysis in producing specific stereoisomers. nih.gov

Below is a table summarizing various synthetic approaches for 3-substituted phthalides.

| Synthetic Approach | Starting Materials | Key Reagents/Catalysts | Product Type | Key Features |

| One-Pot Domino Reaction | o-Alkenylbenzoic acids | m-CPBA, p-TsOH | (E)-3-Alkylidene-phthalides | Room temperature, excellent yields, domino sequence. rsc.orgresearchgate.net |

| One-Pot Organozinc Addition | Methyl-2-formylbenzoate, aryl boronic acids | Diethylzinc | 3-Aryl-phthalides | In-situ reagent formation, ligand-free. benthamdirect.comingentaconnect.com |

| One-Pot Domino Cyanation | o-Bromobenzyl alcohols | Copper catalyst | Isobenzofuran-1(3H)-ones | Green solvent (water), domino reaction. organic-chemistry.org |

| Asymmetric Hydrogenation | 3-Alkyl/arylidenephthalides | Ir(I) complex with SpinPHOX ligand | Chiral 3-substituted phthalides | High enantiomeric excess (~98% ee). nih.gov |

| Catalytic Hydrogenation | Phthalic anhydride | Supported Nickel catalyst | Phthalide | High activity and stability, environmentally friendly process. google.com |

Development of Sustainable Reaction Conditions

The principles of green chemistry are increasingly being applied to the synthesis of isobenzofuranone derivatives, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency. A notable advancement is the development of solvent-free and aqueous reaction systems. For instance, the synthesis of 3-difluoroalkyl phthalides has been successfully achieved in aqueous media, leveraging the unique properties of water to facilitate the reaction without the need for organic solvents. This approach not only simplifies the purification process but also aligns with the goals of sustainable chemistry. mt.com

Another green approach involves the use of reusable catalysts. For example, deep eutectic solvents, such as those formed from choline (B1196258) chloride and zinc chloride, can function as both the catalyst and the solvent for Friedel-Crafts acylation reactions, offering high yields and the ability to be recycled multiple times. rsc.org Furthermore, electrochemical methods for the C(sp³)-H lactonization of 2-alkylbenzoic acids provide an atom-economical route to phthalides. organic-chemistry.org These sustainable methodologies represent a significant step forward in the environmentally conscious production of this compound and related compounds.

Chemical Transformations and Reactivity Profiling of the Isobenzofuranone Core

The isobenzofuranone core of this compound is susceptible to a variety of chemical transformations, targeting both the lactone functionality and the aromatic ring.

Nucleophilic Substitution Reactions

The electrophilic carbon of the carbonyl group in the lactone ring is a prime target for nucleophiles. Strong nucleophiles, such as organometallic reagents, can readily attack this position.

Reaction with Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) are powerful nucleophiles that react with the lactone moiety. The reaction of a Grignard reagent with an ester typically results in a double addition, leading to the formation of a tertiary alcohol. leah4sci.com In the case of this compound, the initial nucleophilic attack would lead to the opening of the lactone ring, forming a ketone intermediate, which would then be attacked by a second equivalent of the Grignard reagent.

Organocuprates, often referred to as Gilman reagents (R₂CuLi), exhibit different reactivity. They are known for their ability to participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds. chemistrysteps.com While this compound does not possess an α,β-unsaturated system in the lactone ring, the reactivity of organocuprates can be more selective than that of Grignard or organolithium reagents, potentially allowing for more controlled additions under specific conditions.

Reaction with Alkoxides: Alkoxides (RO⁻) are strong bases and nucleophiles that can also react with the lactone. This reaction can lead to the opening of the lactone ring through nucleophilic acyl substitution, resulting in the formation of an ester of 2-(1-hydroxybutyl)benzoic acid. The outcome of this reaction is highly dependent on the reaction conditions and the nature of the alkoxide used.

| Nucleophile | Expected Product with this compound | General Reaction Type |

|---|---|---|

| Grignard Reagent (e.g., CH₃MgBr) | 2-(1-hydroxy-1-methylbutyl)benzyl alcohol | Nucleophilic Acyl Addition (double addition) |

| Organolithium Reagent (e.g., CH₃Li) | 2-(1-hydroxy-1-methylbutyl)benzyl alcohol | Nucleophilic Acyl Addition (double addition) |

| Alkoxide (e.g., NaOCH₃) | Methyl 2-(1-hydroxybutyl)benzoate | Nucleophilic Acyl Substitution (Ring Opening) |

Reduction Reactions of Carbonyl Moieties

The carbonyl group of the lactone can be reduced to either a hemiacetal (lactol) or a diol, depending on the reducing agent and reaction conditions.

Reduction with Hydride Reagents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce lactones to the corresponding diols. rsc.org In the case of this compound, this would yield 2-(1,4-dihydroxybutyl)benzene.

For a more controlled reduction to the lactol (a cyclic hemiacetal), bulkier and less reactive hydride reagents are employed, often at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation, selectively reducing esters and lactones to aldehydes and lactols, respectively. mt.comnih.govsemanticscholar.org The reaction with this compound at low temperatures (e.g., -78 °C) would be expected to yield 3-propyl-1,3-dihydroisobenzofuran-1-ol.

Catalytic Hydrogenation: Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Pd/C, PtO₂) can also be used to reduce the carbonyl group, although this method may also affect other functional groups, such as the aromatic ring, under more forcing conditions. dntb.gov.ua

| Reducing Agent | Expected Product with this compound | Extent of Reduction |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 2-(1,4-dihydroxybutyl)benzene | Full reduction to diol |

| Diisobutylaluminium Hydride (DIBAL-H) | 3-propyl-1,3-dihydroisobenzofuran-1-ol | Partial reduction to lactol |

| Sodium Borohydride (NaBH₄) | Generally unreactive with lactones under standard conditions | No reaction |

Electrophilic Aromatic Substitution Reactions

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are classic examples of electrophilic aromatic substitution. wikipedia.org In a Friedel-Crafts acylation, an acyl group is introduced onto the aromatic ring using an acyl halide or anhydride and a Lewis acid catalyst (e.g., AlCl₃). nih.gov The exact position of substitution on the this compound ring would depend on the interplay of the directing groups and reaction conditions.

Hydrolysis Pathways

The lactone, being a cyclic ester, is susceptible to hydrolysis under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the lactone can be hydrolyzed to the corresponding hydroxy carboxylic acid, 2-(1-hydroxybutyl)benzoic acid. This reaction is typically reversible and is the reverse of the acid-catalyzed lactonization. rsc.orgleah4sci.com

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (e.g., aqueous NaOH), the lactone undergoes saponification. The hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon and leading to the irreversible formation of the sodium salt of 2-(1-hydroxybutyl)benzoic acid. rsc.orgorganic-chemistry.org Kinetic studies on the hydrolysis of related phthalate (B1215562) structures have provided insights into the reaction mechanisms. semanticscholar.org

| Condition | Product | Key Features |

|---|---|---|

| Acidic (e.g., H₂SO₄, H₂O) | 2-(1-hydroxybutyl)benzoic acid | Reversible equilibrium |

| Basic (e.g., NaOH, H₂O) | Sodium 2-(1-hydroxybutyl)benzoate | Irreversible (saponification) |

Reactions Involving Heteroatom Exchange

The oxygen atoms in the isobenzofuranone structure can be exchanged for other heteroatoms, leading to the formation of new heterocyclic systems.

Thionation: A common heteroatom exchange reaction is the conversion of a carbonyl group to a thiocarbonyl group. This is often achieved using reagents such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). nih.gov The reaction of this compound with Lawesson's reagent would be expected to yield the corresponding thio-lactone, 3-propylisobenzofuran-1(3H)-thione. The reaction with Lawesson's reagent is often preferred due to its milder conditions and higher yields compared to P₄S₁₀. organic-chemistry.org Experimental procedures typically involve reacting the lactone with Lawesson's reagent in a solvent like THF or toluene. chemspider.com

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 3-propylisobenzofuran-1(3H)-one, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methine proton adjacent to the stereocenter, and the protons of the n-propyl group.

The four protons on the benzene (B151609) ring typically appear in the downfield region of the spectrum, approximately between 7.3 and 7.9 ppm, with their multiplicity depending on the coupling between them. The proton at the 3-position (the stereocenter) is a methine proton (CH) bonded to both the oxygen of the furanone ring and the propyl group. It is expected to appear as a multiplet, likely a triplet of doublets, due to coupling with the adjacent CH₂ group of the propyl chain and potentially a weaker coupling to an aromatic proton. The propyl group itself should present a characteristic pattern: a triplet for the terminal methyl (CH₃) group, a multiplet (sextet) for the central methylene (B1212753) (CH₂) group, and a multiplet for the methylene group attached to the furanone ring.

Table 1: Expected ¹H NMR Data for this compound (Note: Experimental data from peer-reviewed sources was not available in the performed search. The values below are based on typical chemical shifts for similar structural motifs.)

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.3 - 7.9 | Multiplet (m) |

| O-CH-CH₂ | 5.4 - 5.6 | Multiplet (m) |

| CH-CH ₂-CH₂ | 1.6 - 1.9 | Multiplet (m) |

| CH₂-CH ₂-CH₃ | 1.3 - 1.5 | Sextet (sxt) |

| CH₂-CH₂-CH ₃ | 0.9 - 1.0 | Triplet (t) |

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The most downfield signal is expected for the carbonyl carbon (C=O) of the lactone functional group, typically appearing around 170 ppm. nih.gov The aromatic carbons will resonate in the 120-150 ppm range, with carbons attached to the oxygen atom or the carbonyl group appearing more downfield. The methine carbon at the stereocenter (C3) is expected around 80-85 ppm due to its connection to an oxygen atom. The aliphatic carbons of the propyl group will appear in the upfield region of the spectrum (< 40 ppm). researchgate.net

Table 2: Expected ¹³C NMR Data for this compound (Note: Experimental data from peer-reviewed sources was not available in the performed search. The values below are based on typical chemical shifts for similar structural motifs.)

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (C1) | 169 - 172 |

| Aromatic Quaternary Cs | 125 - 150 |

| Aromatic CHs | 120 - 135 |

| O-C H-CH₂ (C3) | 80 - 85 |

| CH-C H₂-CH₂ | 35 - 40 |

| CH₂-C H₂-CH₃ | 18 - 22 |

| CH₂-CH₂-C H₃ | 13 - 15 |

While ¹H and ¹³C NMR are the most common techniques, NMR can also be applied to other nuclei like ³¹P, ¹⁹F, or ¹⁵N to study derivatives of the target compound. For instance, if a phosphorus-containing moiety were introduced to this compound, ³¹P NMR spectroscopy would be a powerful tool to confirm the structure and study the environment of the phosphorus atom. researchgate.net This technique provides information on the oxidation state, coordination, and bonding of phosphorus. However, specific applications of heteronuclear NMR, such as ³¹P NMR, to derivatives of this compound are not widely reported in the searched scientific literature.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. The molecular formula of this compound is C₁₁H₁₂O₂, corresponding to a molecular weight of approximately 176.22 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 176. The fragmentation of this molecular ion provides a structural fingerprint. Common fragmentation pathways for this molecule would likely involve the loss of the propyl side chain or parts of it.

Loss of a propyl radical (•C₃H₇): Cleavage of the bond between the furanone ring and the propyl group would result in a fragment with m/z = 133.

Loss of an ethyl radical (•C₂H₅): Cleavage further down the propyl chain would lead to a fragment ion at m/z = 147.

McLafferty Rearrangement: A potential rearrangement could lead to the elimination of propene (C₃H₆), resulting in a fragment at m/z = 134.

Acylium Ion Formation: A common fragmentation for esters and lactones is the formation of an acylium ion. Cleavage could lead to a benzoyl cation derivative.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound (Note: Experimental data from peer-reviewed sources was not available in the performed search.)

| m/z Value | Possible Fragment |

| 176 | [C₁₁H₁₂O₂]⁺ (Molecular Ion) |

| 147 | [M - C₂H₅]⁺ |

| 133 | [M - C₃H₇]⁺ |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. It is particularly useful for identifying the functional groups present in a compound.

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. The most prominent peak would be from the carbonyl (C=O) group of the five-membered lactone ring, which typically absorbs strongly in the range of 1770-1750 cm⁻¹. Other key absorptions include those for the C-O bond of the ester, C-H bonds of the aromatic ring, and C-H bonds of the aliphatic propyl group.

Table 4: Expected FT-IR Absorption Bands for this compound (Note: Experimental data from peer-reviewed sources was not available in the performed search. The values below are based on typical IR absorption frequencies.)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2960 - 2850 | C-H Stretch | Aliphatic (Propyl) |

| 1770 - 1750 | C=O Stretch | γ-Lactone (Ester) |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring |

| 1250 - 1100 | C-O Stretch | Ester |

Raman Spectroscopy

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about the molecular structure, chemical bonding, and crystallinity of a sample. By analyzing the inelastic scattering of monochromatic light, a Raman spectrum reveals the vibrational modes of a molecule, which are specific to its constituent chemical bonds and functional groups.

For this compound, a Raman analysis would be expected to identify characteristic peaks corresponding to the vibrations of the isobenzofuranone core and the propyl substituent. Key expected vibrational modes would include:

C=O stretching: A strong band is anticipated for the carbonyl group of the lactone ring, typically appearing in the range of 1750-1780 cm⁻¹. The exact position would be sensitive to the ring strain and electronic environment.

Aromatic C=C stretching: Multiple bands corresponding to the stretching vibrations of the benzene ring would be expected in the 1450-1600 cm⁻¹ region.

C-O-C stretching: Vibrations of the ether linkage within the furanone ring would produce characteristic bands.

Alkyl C-H stretching: Symmetric and asymmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups of the propyl chain would be observed in the 2800-3000 cm⁻¹ region.

Ring breathing modes: The collective vibration of the entire benzofuranone ring system would result in a characteristic low-frequency mode.

While a specific Raman spectrum for this compound is not available, analysis of related compounds suggests that the technique would be highly effective in confirming its structural integrity and providing a unique spectral fingerprint.

Electronic Absorption and Emission Spectroscopy (UV-Vis) in Structural Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. This technique is particularly useful for characterizing compounds with chromophores, such as the aromatic and carbonyl groups present in this compound.

The UV-Vis absorption spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions.

π → π transitions:* These are typically high-intensity absorptions arising from the excitation of electrons in the π-system of the benzene ring and the C=O double bond. These bands are expected to appear in the shorter wavelength UV region.

n → π transitions:* These lower-intensity absorptions involve the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. This transition would likely be observed as a shoulder or a separate band at a longer wavelength compared to the π → π* transitions.

The solvent used for the analysis can influence the position and intensity of these absorption bands. While specific absorption maxima (λmax) for this compound are not documented in the available literature, a hypothetical UV-Vis absorption data table is presented below for illustrative purposes.

Hypothetical UV-Vis Absorption Data for this compound in Ethanol

| Transition | Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| π → π* | ~230 | High |

| π → π* | ~275 | Moderate |

Emission spectroscopy (fluorescence) would provide information on the molecule's ability to emit light after electronic excitation. The fluorescence spectrum would be a mirror image of the longest wavelength absorption band and would be dependent on the molecule's structural rigidity and the absence of non-radiative decay pathways.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. malvernpanalytical.comthegoodscentscompany.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

For this compound, a successful single-crystal XRD analysis would unequivocally confirm its molecular structure. The resulting data would allow for the creation of a detailed 3D model of the molecule, revealing:

The planarity of the isobenzofuranone ring system.

The conformation of the propyl side chain.

The crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding or π-stacking.

While no specific crystallographic data for this compound has been published, a study on the related compound 3-(Propan-2-ylidene)benzofuran-2(3H)-one provides insight into the type of information that can be obtained. evitachem.com In that study, the compound was found to crystallize in the monoclinic space group P2₁/c with two independent molecules in the asymmetric unit. evitachem.com The analysis revealed that the molecules were highly planar and provided detailed bond lengths and angles. evitachem.com

A hypothetical table of crystallographic data for this compound is presented below to illustrate the expected parameters from an XRD study.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₂O₂ |

| Formula Weight | 176.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic properties of molecules. Methodologies such as Density Functional Theory (DFT) and semi-empirical methods offer a balance of accuracy and computational cost for analyzing molecular systems.

Density Functional Theory (DFT) has become a primary tool for computational studies in chemistry due to its efficacy in predicting molecular structures and properties. For the broader class of 3-alkylphthalides, DFT calculations, particularly using hybrid functionals like B3LYP, have been employed to investigate their structural and electronic characteristics. For instance, studies on 3-butylisobenzofuran-1(3H)-one have utilized time-dependent DFT (TDDFT) to predict chiroptical properties, which inherently relies on an accurate description of the molecule's electronic structure. nih.gov These calculations help in understanding the relationship between the molecular structure and its spectroscopic behavior. nih.gov

Although specific DFT data for 3-propylisobenzofuran-1(3H)-one is not published, the principles from related molecules suggest that DFT would be a suitable method to determine its optimized geometry, electronic energy levels, and molecular orbital distributions.

Semi-empirical methods, such as PM3 (Parametric Method 3), offer a faster computational alternative to ab initio methods and DFT, making them suitable for larger molecules. These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics. While no specific PM3 calculations for this compound have been reported in the reviewed literature, this method could be theoretically applied to approximate its electronic structure and properties, such as heat of formation.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity and kinetic stability of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons. In related isobenzofuran (B1246724) structures, the HOMO is typically distributed over the π-system of the fused benzene (B151609) and furan (B31954) rings. beilstein-journals.org For this compound, it is expected that the HOMO would be primarily located on the aromatic ring and the oxygen atoms of the lactone ring, indicating these as the likely sites for electrophilic attack.

The LUMO is the innermost orbital without electrons and signifies the ability of a molecule to accept electrons. The distribution of the LUMO in phthalide (B148349) structures is generally across the π-antibonding framework. In this compound, the LUMO is anticipated to be centered on the carbonyl group and the aromatic ring, suggesting these areas are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and stability. irjweb.com A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a larger gap indicates greater stability.

While specific values for this compound are not available, DFT calculations on the parent isobenzofuran show a HOMO-LUMO gap of 4.05 eV. beilstein-journals.org It is expected that the addition of the propyl group at the 3-position would have a modest influence on this energy gap. The table below presents hypothetical data based on typical values for similar organic molecules to illustrate how such data would be presented.

| Computational Parameter | Hypothetical Value (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Energy Gap | 5.30 |

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

4.3. Reactivity and Stability Descriptors 4.3.1. Chemical Hardness and Softness 4.3.2. Electrophilicity and Nucleophilicity Indices 4.4. Molecular Electrostatic Potential (MEP) Mapping 4.5. Non-Covalent Interaction (NCI) Analysis 4.6. Molecular Docking and Binding Affinity Predictions with Biological Targets

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Investigation of Biological Activities and Mechanistic Insights in Vitro Focus

Evaluation of Antioxidant Modulatory Effects (In Vitro)

Compounds based on the isobenzofuranone structure have demonstrated notable antioxidant capabilities. researchgate.netresearchgate.net These effects are critical for protecting cells from damage induced by oxidative stress, a condition implicated in numerous degenerative diseases. mdpi.comnih.gov

The antioxidant activity of isobenzofuranone derivatives, like many phenolic compounds, is often attributed to their ability to scavenge free radicals. The primary mechanisms for this activity include Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). researchgate.net

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it and interrupting the oxidative chain reaction. nih.gov The thermodynamic viability of this pathway is often favored in non-polar environments. researchgate.net

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is more common in polar solvents and involves the antioxidant first losing a proton, followed by the transfer of an electron to the radical species. researchgate.net

Single Electron Transfer followed by Proton Transfer (SET-PT): Here, an electron is first transferred from the antioxidant to the free radical, forming a radical cation, which then deprotonates to a stable form. researchgate.net

Theoretical studies using density functional theory (DFT) on benzofuran (B130515) derivatives help elucidate which of these pathways is most likely for a given molecular structure and environment. researchgate.net The specific mechanism employed by 3-propylisobenzofuran-1(3H)-one would depend on its molecular geometry and the surrounding medium.

In vitro studies on derivatives of isobenzofuran-1(3H)-one have demonstrated a protective effect against cellular damage induced by oxidative stress. For instance, a study on 3-butyl-6-bromo-1(3H)-isobenzofuranone, an analogue of this compound, investigated its effects on PC12 cells exposed to hydrogen peroxide (H₂O₂), a potent oxidant. nih.gov

Pretreatment with this compound led to a significant attenuation of oxidative damage markers. nih.gov The compound was shown to decrease the leakage of lactate (B86563) dehydrogenase (LDH), reduce levels of malondialdehyde (MDA) (a marker of lipid peroxidation), and lower the production of nitric oxide (NO) and intracellular reactive oxygen species (ROS). nih.gov Similarly, other related benzofuran-2-one derivatives have been shown to reduce intracellular ROS levels and boost the expression of Heme oxygenase-1 (HO-1), a key enzyme in the cellular antioxidant defense system. mdpi.comnih.govmdpi.com

| Biomarker | Effect Observed with Isobenzofuranone Analogue nih.gov | Cellular Implication |

|---|---|---|

| Reactive Oxygen Species (ROS) | Reduced | Decrease in overall oxidative stress. |

| Malondialdehyde (MDA) | Reduced | Inhibition of lipid peroxidation and membrane damage. |

| Lactate Dehydrogenase (LDH) Leakage | Reduced | Preservation of cell membrane integrity. |

| Nitric Oxide (NO) | Reduced | Modulation of oxidative and inflammatory pathways. |

Anti-inflammatory Response Pathways (In Vitro)

Dysregulated inflammatory pathways are associated with a wide array of chronic diseases. nih.gov Derivatives of the isobenzofuran-1(3H)-one scaffold have been investigated for their potential to modulate these pathways.

Inflammatory responses are controlled by a complex network of signaling molecules, or mediators. A key target for anti-inflammatory action is the reduction of pro-inflammatory mediators. Research on 3-butyl-6-bromo-1(3H)-isobenzofuranone has shown its ability to decrease the production of nitric oxide (NO) in cells under oxidative stress. nih.gov Nitric oxide, while crucial for many physiological processes, can contribute to inflammation and tissue damage when overproduced.

A primary strategy in developing anti-inflammatory agents is the inhibition of enzymes that produce pro-inflammatory mediators. nih.gov Enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) are well-known targets in these cascades. researchgate.net

While direct inhibition of COX or LOX by this compound has not been detailed, studies on related structures suggest plausible mechanisms. For example, research has demonstrated that 3,6-disubstituted isobenzofuran-1(3H)-ones can act as novel inhibitors of monoamine oxidases (MAO-A and MAO-B). researchgate.net These enzymes are involved not only in neurotransmitter metabolism but also in oxidative stress and chronic inflammation, making them relevant targets for anti-inflammatory activity. researchgate.net

| Target | Activity of Related Isobenzofuranone Derivatives | Potential Anti-inflammatory Mechanism |

|---|---|---|

| Nitric Oxide (NO) Production | Decreased by a 3-butyl analogue. nih.gov | Reduction of a key pro-inflammatory mediator. |

| Monoamine Oxidases (MAO-A, MAO-B) | Inhibited by 3,6-disubstituted analogues. researchgate.net | Modulation of pathways linked to neuroinflammation and oxidative stress. |

Antimicrobial Efficacy and Mechanisms (In Vitro)

The search for new antimicrobial agents is a global health priority. The isobenzofuran-1(3H)-one scaffold has served as a basis for the synthesis of compounds with potential antimicrobial properties.

An investigation into a series of 3-substituted isobenzofuran-1(3H)-one derivatives demonstrated their efficacy against various microbes. imjst.org These compounds were screened in vitro for their activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The study revealed that these derivatives possess the ability to inhibit the growth of the Gram-positive bacterium Staphylococcus aureus, the Gram-negative bacterium Escherichia coli, and the fungus Candida albicans. imjst.org The results indicated that the N-(3-phthalidyl) amine derivatives had a more potent inhibitory effect on S. aureus compared to E. coli and C. albicans. imjst.org The mechanism of action is proposed to involve the disruption of the bacterial membrane. mdpi.com

| Microorganism | Type | Activity of 3-Substituted Isobenzofuran-1(3H)-one Derivatives imjst.org |

|---|---|---|

| Staphylococcus aureus | Gram-positive bacterium | Good inhibitory activity. |

| Escherichia coli | Gram-negative bacterium | Inhibitory activity observed. |

| Candida albicans | Fungus (Yeast) | Inhibitory activity observed. |

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

While specific studies on the antibacterial properties of this compound are not extensively detailed in current literature, research on closely related 3-substituted isobenzofuran-1(3H)-one derivatives provides valuable insights. A study investigating N-(3-phthalidyl) amines, which share the core isobenzofuranone structure, demonstrated notable antibacterial activity. These compounds were tested against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The results indicated that these derivatives possess inhibitory effects against both types of bacteria, with a more pronounced effect observed against S. aureus imjst.org. This suggests that the isobenzofuranone skeleton is a promising framework for the development of new antibacterial agents. However, the efficacy is dependent on the nature of the substitution at the C-3 position. Further research is required to specifically determine the minimum inhibitory concentration (MIC) and spectrum of activity for this compound.

Table 1: Antibacterial Activity of 3-Substituted Isobenzofuran-1(3H)-one Derivatives

| Bacterial Strain | Type | Activity Observed |

|---|---|---|

| Staphylococcus aureus | Gram-Positive | Good |

Note: This table is based on the activity of N-(3-phthalidyl) amine derivatives, not specifically this compound. imjst.org

Antifungal Activity

The antifungal potential of the isobenzofuran-1(3H)-one class of compounds has been recognized, with some derivatives showing significant activity researchgate.net. In studies of 3-substituted isobenzofuran-1(3H)-one derivatives, including N-(3-phthalidyl) amines, all tested compounds exhibited activity against the yeast-like fungus Candida albicans imjst.org. This indicates that the core phthalide (B148349) structure is a viable pharmacophore for antifungal drug discovery. The specific activity of this compound against various fungal strains has yet to be reported, but the general activity of its structural analogs suggests it may also possess antifungal properties.

Biofilm Formation Inhibition

Bacterial biofilms present a significant challenge in clinical settings due to their increased resistance to conventional antibiotics. Furanones and their derivatives have been identified as potential inhibitors of biofilm formation nih.gov. These compounds can interfere with the signaling pathways that regulate biofilm development in both Gram-positive and Gram-negative bacteria. While direct evidence for biofilm inhibition by this compound is not yet available, the known anti-biofilm properties of structurally related furanones suggest that this could be a fruitful area of investigation.

Molecular Mechanisms of Antimicrobial Action

The precise molecular mechanisms underlying the antimicrobial action of this compound are not yet elucidated. For the broader class of isobenzofuranones, it is hypothesized that their antimicrobial effects may stem from their ability to interfere with essential cellular processes. The lactone ring in the isobenzofuranone structure is an electrophilic center and could potentially react with nucleophilic residues in key bacterial or fungal enzymes, leading to their inactivation. Further research, including transcriptomic and proteomic studies, is necessary to identify the specific cellular pathways and molecular targets affected by this compound.

Pharmacological Target Modulation (In Vitro)

Beyond its antimicrobial potential, the isobenzofuran-1(3H)-one scaffold has been explored for its ability to modulate various pharmacological targets.

Receptor Binding and Inhibition Studies

Derivatives of isobenzofuran-1(3H)-one have been investigated for their potential as central nervous system agents. A series of novel isobenzofuran-1(3H)-one derivatives were designed and synthesized as potential antidepressants, with their mechanism of action centered on the inhibition of serotonin (B10506) (5-HT) reuptake nih.gov. In vitro testing confirmed that many of these compounds were active as serotonin reuptake inhibitors. Notably, certain derivatives demonstrated potent inhibitory effects, suggesting that the isobenzofuranone core can be effectively functionalized to target specific neurotransmitter transporters nih.gov. These findings highlight the potential for developing derivatives of this compound for neurological applications.

Table 2: Serotonin Reuptake Inhibition by select Isobenzofuran-1(3H)-one Derivatives

| Compound | 5-HT Reuptake Inhibition |

|---|---|

| 9d | Superior |

| 10a | Superior |

| 10c | Superior |

Note: This table highlights the performance of specific derivatives from a research study and does not include this compound itself. nih.gov

Enzyme Inhibition Profiling

The isobenzofuran-1(3H)-one structure has been identified as a scaffold for the development of enzyme inhibitors. A study on a series of these compounds revealed their potential as inhibitors of the enzyme tyrosinase, which is involved in melanin (B1238610) biosynthesis researchgate.net. Certain derivatives were found to be potent inhibitors of tyrosinase activity in a concentration-dependent manner researchgate.net. Additionally, other research has identified an aryl-substituted isobenzofuran-1(3H)-one as an inhibitor of the pore-forming protein perforin, which is a key component of the immune system's cytotoxic response nih.gov. These studies demonstrate the versatility of the isobenzofuranone scaffold in targeting a diverse range of enzymes and proteins. The specific enzyme inhibition profile of this compound remains to be determined.

Cellular Response and Viability Studies (In Vitro)

While direct studies on the antiproliferative effects of this compound are not extensively detailed in the reviewed literature, research into the broader class of C-3 functionalized isobenzofuran-1(3H)-ones, also known as phthalides, provides significant insights into their potential as anticancer agents. A study involving a series of thirteen C-3 functionalized isobenzofuran-1(3H)-ones demonstrated notable in vitro bioactivity against U937 (lymphoma) and K562 (myeloid leukemia) cancer cell lines. researchgate.netnih.gov

The antiproliferative activity was assessed using the MTT cytotoxicity assay. researchgate.netmdpi.com The investigation revealed that several derivatives could inhibit 90% of cell viability at a concentration of 100 µM. researchgate.netnih.gov Furthermore, two phthalide derivatives exhibited biological activity superior to that of etoposide (B1684455) (VP16), a commercially available drug used as a positive control in these assays. researchgate.netnih.gov

The study highlighted that the nature of the substituent at the C-3 position of the isobenzofuranone core plays a crucial role in the observed cytotoxic effects. While specific data for a propyl substituent was not the focus of the detailed results, the findings underscore the potential of this class of compounds in cancer research.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | U937 (Lymphoma) | Data not specified |

| Derivative B | U937 (Lymphoma) | Data not specified |

| Derivative A | K562 (Myeloid Leukemia) | Data not specified |

| Derivative B | K562 (Myeloid Leukemia) | Data not specified |

| Etoposide (VP16) | U937 (Lymphoma) | Data not specified |

| Etoposide (VP16) | K562 (Myeloid Leukemia) | Data not specified |

Note: Specific IC50 values for this compound were not available in the reviewed literature. The table reflects the general findings for the class of compounds.

Currently, there is a lack of specific research findings detailing the influence of this compound on cell cycle progression in cancer cell lines. Further investigation is required to determine if its antiproliferative effects are associated with the arrest of the cell cycle at specific checkpoints.

Biomolecular Interaction Studies (In Vitro)

Structure Activity Relationship Sar and Derivatization Studies

Design and Synthesis of 3-Propylisobenzofuran-1(3H)-one Analogues

The design of analogues of this compound is primarily guided by the goal of enhancing its inherent biological activities, which can range from anticancer to neuroprotective effects. nih.gov The synthesis of these analogues often involves modifications at key positions of the isobenzofuranone scaffold. A common synthetic strategy involves the conversion of ortho-alkylbenzoic acids into the corresponding phthalides. nih.gov For instance, a series of C-3 functionalized isobenzofuran-1(3H)-ones have been synthesized through condensation, aromatization, and acetylation reactions to explore their antiproliferative activities. mdpi.comresearchgate.net

The synthesis of these derivatives allows for a systematic investigation of how different functional groups and structural modifications influence the compound's interaction with biological targets. The identity of these synthesized compounds is typically confirmed using various spectroscopic methods, including NMR, IR, and mass spectrometry. mdpi.comresearchgate.net

Systematic Structural Modification of the Isobenzofuranone Scaffold

Systematic structural modification of the isobenzofuranone scaffold is a key strategy in medicinal chemistry to develop new therapeutic agents. For the this compound scaffold, modifications can be introduced at several positions:

The C-3 Position: The propyl group at the C-3 position is a primary site for modification. Altering the length, branching, and polarity of this alkyl chain can significantly impact the compound's lipophilicity and, consequently, its biological activity. For example, replacing the propyl group with other alkyl or aryl groups can modulate the compound's interaction with target proteins. Studies on related isobenzofuranones have shown that functionalization at the C-3 position is a viable strategy to enhance biological activities like antiproliferative effects. mdpi.comresearchgate.net

The Aromatic Ring: Substitution on the benzene (B151609) ring of the isobenzofuranone core offers another avenue for derivatization. Introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, which may influence its binding affinity and reactivity.

The Lactone Ring: While less common, modifications to the lactone ring can also be explored to fine-tune the compound's properties.

These systematic modifications allow for the generation of a library of analogues with diverse physicochemical properties, which can then be screened for enhanced biological activity.

Correlation between Structural Features and Biological Activity Profiles

The correlation between the structural features of this compound analogues and their biological activity is a critical aspect of SAR studies. Although specific data for this compound is not extensively detailed in the provided results, general principles from related benzofuran (B130515) and isobenzofuranone derivatives can be inferred. mdpi.comnih.gov

For instance, in a series of C-3 functionalized isobenzofuran-1(3H)-ones, the nature of the substituent at the C-3 position was found to be crucial for their antiproliferative activity against cancer cell lines. mdpi.comresearchgate.net The introduction of alicyclic and aromatic groups at this position led to significant biological effects, in some cases exceeding that of the commercial drug etoposide (B1684455). mdpi.comresearchgate.net

The following table illustrates a hypothetical correlation based on general SAR principles for isobenzofuranone derivatives:

| Modification | Structural Feature | Predicted Impact on Biological Activity |

| C-3 Position | Increased alkyl chain length | May enhance lipophilicity, potentially increasing cell membrane permeability and activity up to a certain point. |

| C-3 Position | Introduction of an aromatic ring | Could introduce new binding interactions (e.g., pi-stacking) with the target, potentially increasing potency. |

| Aromatic Ring | Addition of electron-withdrawing groups (e.g., -NO2, -Cl) | May enhance activity by altering the electronic distribution of the molecule. |

| Aromatic Ring | Addition of electron-donating groups (e.g., -OCH3, -CH3) | Can also modulate activity, with the effect being target-dependent. |

Scaffold Hopping and Bioisosteric Replacements for Potency and Selectivity

Scaffold hopping and bioisosteric replacement are advanced strategies in drug design aimed at discovering novel compounds with improved properties. uniroma1.itresearchgate.netnih.govnih.govresearchgate.net These techniques involve replacing the core structure (scaffold) or specific functional groups of a molecule with others that are structurally different but retain similar biological activity. nih.gov

For this compound, scaffold hopping could involve replacing the isobenzofuranone core with other heterocyclic systems that can mimic its spatial arrangement and key interactions with a biological target. The goal is to identify new chemical entities with potentially better potency, selectivity, or pharmacokinetic profiles. uniroma1.it

Bioisosteric replacement, on the other hand, focuses on substituting specific functional groups. For example, the propyl group at the C-3 position could be replaced by bioisosteres such as a cyclopropylmethyl group or a trifluoroethyl group to modulate its metabolic stability and binding affinity. The lactone oxygen could potentially be replaced with a sulfur atom (thiolactone) or a nitrogen atom (lactam) to explore different chemical spaces and interactions.

Rational Design Principles for Enhanced Biological Functionalities

Rational design principles integrate computational and experimental approaches to guide the development of new molecules with enhanced biological functions. mdpi.comnih.govnih.govmdpi.comresearchgate.net In the context of this compound, these principles can be applied to:

Target-Based Design: If the biological target of this compound is known, its three-dimensional structure can be used to design analogues that fit more precisely into the binding site. Molecular docking and molecular dynamics simulations can be employed to predict the binding modes and affinities of new derivatives.

Ligand-Based Design: In the absence of a known target structure, the structure of this compound and its known active analogues can be used to build a pharmacophore model. This model defines the essential structural features required for biological activity and can be used to screen virtual libraries for new compounds with similar features.

By applying these rational design principles, researchers can more efficiently navigate the chemical space around the this compound scaffold to develop new and improved therapeutic agents.

Analytical Methodologies for Research Applications

Chromatographic Techniques for Compound Purity and Separation

Chromatography is a cornerstone of chemical analysis, allowing for the separation of components within a mixture. chem960.com This is critical for assessing the purity of a synthesized compound like 3-propylisobenzofuran-1(3H)-one and for isolating it from reaction byproducts or impurities.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of isobenzofuranone derivatives. rsc.orggoogle.com While specific methods for this compound are not extensively published, methods for structurally similar compounds provide a strong basis for its analysis.

For instance, a reverse-phase HPLC method has been successfully used for the analysis of 1(3H)-Isobenzofuranone, 3-butylidene-, a closely related compound. chem960.com This method can be adapted for this compound. A typical analytical HPLC setup would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for improved peak shape. chem960.com

Table 1: Exemplar Analytical HPLC Parameters for Isobenzofuranone Derivatives

| Parameter | Value |

| Column | C18, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 240 nm) |

| Injection Volume | 10 µL |

This table presents a typical starting point for method development for the analysis of this compound based on methods for similar compounds.

For the isolation and purification of larger quantities of this compound, preparative HPLC is the method of choice. rsc.org This technique utilizes larger columns and higher flow rates to separate milligrams to grams of material. rsc.org The principles of separation remain the same as analytical HPLC, but the goal is to isolate the target compound rather than just quantify it. rsc.org The scalability of HPLC methods allows for a seamless transition from analytical to preparative scale. libretexts.org

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and semi-volatile compounds. nih.gov this compound, also known by its synonym 3-propylidenephthalide, and its isomers are amenable to GC analysis, often coupled with a mass spectrometer (MS) for definitive identification. Current time information in Bangalore, IN.

Research on related compounds, such as 3-butylisobenzofuran-1(3H)-one, has demonstrated the utility of GC-MS in separating and identifying different phthalide (B148349) isomers in complex mixtures like essential oils. arabjchem.org For the analysis of this compound, a non-polar or medium-polarity capillary column would likely be used, with helium as the carrier gas. The temperature of the GC oven would be programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase.

Table 2: Typical GC-MS Parameters for the Analysis of Isobenzofuranone Derivatives

| Parameter | Value |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature of 60°C, ramped to 280°C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

This table provides a general GC-MS method that can be adapted for the analysis of this compound.

In some cases, derivatization to a more volatile compound might be considered to improve chromatographic performance, although it is often not necessary for compounds in this class.

Natural Occurrence, Biosynthesis, and Ecological Role

Identification in Natural Sources

3-Propylisobenzofuran-1(3H)-one, also referred to as 3-n-propylphthalide, is a naturally occurring bicyclic lactone. Its presence has been documented in various aromatic plants belonging to the Apiaceae family, a plant family that includes well-known species such as celery, carrot, and parsley. While phthalides are characteristic secondary metabolites of this family, propyl-substituted derivatives like this compound are considered to be less common than their butyl-substituted counterparts.

Research has identified this compound in several plant species, often as a component of their essential oils. Notable natural sources include:

Lovage (Levisticum officinale) : The roots of lovage are a known source of various phthalides. The presence of propylphthalides in L. officinale is considered noteworthy due to their relative rarity within the Apiaceae family.

Celery (Apium graveolens) : This widely cultivated vegetable and its seeds contain a variety of phthalides, which contribute to its characteristic aroma. While butylphthalides are often more prominent, this compound has also been identified as a constituent.

Ligusticum chuanxiong : A perennial herb used in traditional Chinese medicine, its rhizome is rich in phthalides.

The identification of this compound in these plants is typically achieved through analytical techniques such as gas chromatography-mass spectrometry (GC-MS), which allows for the separation and identification of volatile compounds in plant extracts.

Proposed Biosynthetic Pathways

While the precise biosynthetic pathway for this compound has not been fully elucidated through direct experimental evidence, a plausible pathway can be proposed based on the general understanding of phthalide (B148349) biosynthesis in the Apiaceae family and the synthesis of other 3-substituted phthalides. Phthalides are recognized as active ingredients in many traditional herbal medicines and have garnered significant attention in medicinal chemistry.

The biosynthesis of the core phthalide structure is believed to originate from aromatic precursors. The formation of the propyl side chain and subsequent lactonization likely involves a series of enzymatic reactions. Although the specific enzymes for this compound are yet to be identified, the general pathway for 3-substituted phthalides is thought to involve the construction of the lactone ring from precursors like 2-acylbenzoates through processes such as an aldol/lactonization cascade or reductive lactonization.

The proposed pathway likely begins with a common precursor from the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in plants. Subsequent modifications, including the addition of a three-carbon unit to form the propyl side chain, followed by cyclization and other enzymatic steps, would lead to the final structure of this compound. The study of related phthalides in plants like Angelica sinensis suggests that enzymes such as polyphenol oxidases and dehydrogenases may be involved in the transformation and accumulation of these compounds.

Ecological Significance and Interactions in Biological Systems

The ecological role of this compound, like other phthalides found in the Apiaceae family, is primarily associated with plant defense mechanisms. These secondary metabolites are not essential for the primary growth and development of the plant but play a crucial role in its interactions with the environment, particularly in deterring herbivores and pathogens.

Antifungal Activity:

Research has specifically investigated the fungistatic effects of this compound. One study evaluated its activity against the yeast Rhodotorula mucilaginosa and found that it exhibited the lowest fungistatic activity among the seven phthalide lactones tested. This suggests that while it contributes to the plant's chemical defense arsenal, other phthalides with different side chain lengths or saturation may be more potent against certain fungal species. The lower activity was correlated with its lower lipophilicity compared to the other tested lactones.

General Plant Defense:

Phthalides as a class of compounds are known to possess a broad spectrum of biological activities, including antibacterial, antifungal, and insecticidal properties. The production of these compounds can be constitutive (always present) or induced upon attack by herbivores or pathogens. The characteristic aroma of plants in the Apiaceae family, which is partly due to phthalides, can act as a repellent to some insects. Furthermore, the release of volatile organic compounds, including phthalides, upon herbivore damage can serve as a signal to attract natural enemies of the herbivores, an indirect defense mechanism.

The presence of a mixture of different phthalides, including this compound, in plants like lovage and celery likely provides a broader and more robust defense against a range of potential threats.

Interactive Data Table: Natural Sources and Ecological Role of this compound

| Compound Name | Natural Source (Plant) | Plant Family | Documented Ecological Role |

| This compound | Levisticum officinale (Lovage) | Apiaceae | Plant Defense |

| This compound | Apium graveolens (Celery) | Apiaceae | Plant Defense, Antifungal |

| This compound | Ligusticum chuanxiong | Apiaceae | Plant Defense |

Future Perspectives and Emerging Research Avenues

Elucidation of Undiscovered Biological Activities and Therapeutic Potential

The isobenzofuranone core is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. mdpi.com Derivatives of this scaffold have been shown to possess a diverse range of biological effects, including antioxidant, antimicrobial, antiplatelet, cytotoxic, and antiarrhythmic properties. nih.gov More recently, novel isobenzofuran-1(3H)-one derivatives have been synthesized and evaluated as potential antidepressant agents, showing promising results in preclinical models. nih.gov

Given this broad bioactivity, a key future direction is the comprehensive screening of 3-propylisobenzofuran-1(3H)-one to identify novel therapeutic applications. High-throughput screening assays could reveal previously unknown activities against a wide range of diseases. For instance, its potential as an anticancer agent warrants investigation, building on findings that other isobenzofuranone analogues exhibit cytotoxicity against various cancer cell lines. mdpi.com Furthermore, its structural similarity to compounds with neurological effects suggests that its potential in treating neurodegenerative diseases should be explored.

Advanced Mechanistic Studies on Specific Molecular Targets

A critical avenue of future research will be to move beyond identifying biological activities to understanding the precise molecular mechanisms of action. For other isobenzofuranone derivatives, specific molecular targets have been identified. For example, certain 3,6-disubstituted isobenzofuran-1(3H)-ones have been found to be potent inhibitors of monoamine oxidases A and B (MAO-A and MAO-B), enzymes that are significant in the metabolism of biogenic amines and are implicated in neurodegenerative conditions like Parkinson's and Alzheimer's disease. researchgate.net In the context of cancer, tubulin has been identified as a molecular target for some bioactive benzofuran (B130515) derivatives. mdpi.com

Future studies on this compound should therefore focus on identifying its specific molecular binding partners. Techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) can be employed to isolate and identify protein targets. Once potential targets are identified, further validation through biochemical and cellular assays will be crucial to confirm the mechanism of action. Understanding these molecular interactions will be fundamental for optimizing the compound's structure to enhance its potency and selectivity.

Development of Novel and Efficient Synthetic Strategies

The advancement of research into this compound and its derivatives is contingent on the availability of efficient and versatile synthetic methods. Current strategies for synthesizing isobenzofuranones include the one-step conversion of o-alkylbenzoic acids and acid/base-steered cascade cyclization reactions. mdpi.comnih.gov These methods provide a solid foundation, but the development of more sustainable and high-yielding synthetic routes is an ongoing need.

Future synthetic research could focus on stereoselective synthesis to produce enantiomerically pure forms of this compound, as different stereoisomers often exhibit distinct biological activities. Furthermore, the development of synthetic methodologies that allow for the easy diversification of the isobenzofuranone scaffold at various positions will be invaluable for creating libraries of related compounds for structure-activity relationship (SAR) studies.

Integration with Systems Biology and Omics Approaches for Comprehensive Understanding

To gain a holistic understanding of the biological effects of this compound, its investigation should be integrated with systems biology and "omics" technologies. nih.gov Transcriptomics (RNA-seq), proteomics, and metabolomics can provide a comprehensive snapshot of the global cellular changes induced by the compound. This approach can help to elucidate its mechanism of action, identify potential off-target effects, and discover novel biomarkers of its activity. nih.gov

For example, treating cells with this compound and analyzing the resulting changes in gene expression and protein levels can reveal the signaling pathways that are modulated by the compound. This data can then be used to construct network models of the compound's interactions within the cell, providing a deeper understanding of its biological impact.

Exploration of New Chemical Biology Applications for the Isobenzofuranone Scaffold

The rigid, polycyclic structure of the isobenzofuranone scaffold makes it an attractive tool for chemical biology. mdpi.com Beyond its potential as a therapeutic agent, this compound and its derivatives could be developed as chemical probes to study biological processes. For instance, by attaching a fluorescent tag or a reactive group for covalent labeling, derivatives could be used to visualize and identify their target proteins within cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.